5alpha-Androstane

Beschreibung

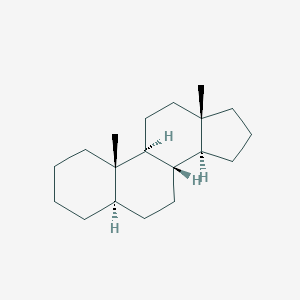

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32/c1-18-11-5-7-16(18)15-9-8-14-6-3-4-12-19(14,2)17(15)10-13-18/h14-17H,3-13H2,1-2H3/t14-,15+,16+,17+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLYKIGBANMMBK-UGCZWRCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC1C3CCC4CCCCC4(C3CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4CCCC[C@@]4([C@H]3CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2036532 | |

| Record name | 5alpha-Androstane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Androstane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11912 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

438-22-2 | |

| Record name | Androstane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5alpha-Androstane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000438222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etioallocholane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5alpha-Androstane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5α).-androstane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANDROSTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT649U81FE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Enzymatic Transformations of 5alpha Androstane and Its Derivatives

Enzymatic Reaction Mechanisms and Kinetics

Steroid 5alpha-Reductase (SRD5A) Isoenzyme Activity

Investigation of Alternate Androgen Synthesis Pathways Involving 5alpha-Androstane (Backdoor Pathway)

The "backdoor pathway" represents an alternative route for dihydrotestosterone (B1667394) (DHT) synthesis that bypasses the conventional intermediates of androgen biosynthesis, such as dehydroepiandrosterone (B1670201) (DHEA), androstenedione (B190577), and testosterone (B1683101) nih.govnih.govresearchgate.net. This pathway is crucial for male sexual development, especially during the fetal period in humans and in marsupials like the tammar wallaby nih.govbioscientifica.com.

The pathway typically initiates with 17-hydroxyprogesterone (17OHP), which undergoes 5α-reduction by enzymes like steroid 5α-reductase type 1 (SRD5A1) nih.gov. The resulting 5α-pregnan-17α-ol-3,20-dione is then 3α-reduced by aldo-keto reductases such as AKR1C2 or AKR1C4 to yield 17OH-allopregnanolone nih.gov. Subsequently, the 17,20 lyase activity of P450c17 acts upon this intermediate, followed by the action of 17β-hydroxysteroid dehydrogenase type 3 (HSD17B3), to produce 5α-androstane-3α,17β-diol (adiol) as a circulating product nih.gov. In target tissues, a final 3α-oxidation of adiol converts it into the potent androgen DHT nih.govbioscientifica.com. Androsterone (B159326) can also be a product of this backdoor pathway researchgate.net. The human backdoor route is implicated in normal male genital development and in hyperandrogenic disorders like congenital adrenal hyperplasia researchgate.net.

Hydroxysteroid Dehydrogenases (HSDs) in this compound Metabolism

Hydroxysteroid dehydrogenases (HSDs) are a superfamily of enzymes critical for interconverting hydroxyl and keto groups on steroid molecules, thereby regulating their biological activity. Several HSDs are directly involved in the metabolism of 5α-androstane derivatives.

3alpha-Hydroxysteroid Dehydrogenase (3α-HSD) Dependent Conversions

3α-HSDs catalyze the reversible conversion between 3α-hydroxysteroids and 3-ketosteroids. Key enzymes in this category include members of the aldo-keto reductase family 1C (AKR1C) and HSD17B6. AKR1C2, for instance, primarily functions as a 3-ketosteroid reductase, converting the potent androgen 5α-dihydrotestosterone (DHT) into the less active metabolite 5α-androstane-3α,17β-diol (3α-Adiol) oup.comnih.govuniprot.orgbioscientifica.combioscientifica.comnih.govaacrjournals.org. This conversion is generally considered an inactivation step for DHT uniprot.orgnih.govaacrjournals.org.

Conversely, some 3α-HSDs, such as HSD17B6, can catalyze the reverse reaction, oxidizing 5α-androstane-3α,17β-diol back to 17β-hydroxy-5α-androstan-3-one (DHT) or androsterone to 5α-androstane-3,17-dione uniprot.orgfrontiersin.orgwikipedia.orguniprot.orgoncotarget.comwikipedia.org. This reversibility is crucial for pre-receptor regulation of androgen action frontiersin.org.

Table 1: 3α-Hydroxysteroid Dehydrogenase (3α-HSD) Dependent Conversions

| Enzyme (Example) | Substrate | Product | Role in Androgen Potency | References |

| AKR1C2 | Dihydrotestosterone (DHT) | 5α-Androstane-3α,17β-diol (3α-Adiol) | Inactivation of DHT | oup.comnih.govuniprot.orgbioscientifica.combioscientifica.comnih.govaacrjournals.org |

| HSD17B6 | 5α-Androstane-3α,17β-diol (3α-Adiol) | Dihydrotestosterone (DHT) | Activation of DHT | frontiersin.orgwikipedia.orguniprot.orgoncotarget.com |

| AKR1C2 | Androsterone | 5α-Androstane-3,17-dione | Interconversion | uniprot.orgwikipedia.org |

3beta-Hydroxysteroid Dehydrogenase (3β-HSD) Dependent Conversions

3β-Hydroxysteroid dehydrogenase (3β-HSD), notably HSD3B1, is a bifunctional enzyme that plays a pivotal role in steroid hormone biosynthesis by catalyzing the oxidation and isomerization of 3β-hydroxy-Δ5-steroid precursors to 3-oxo-Δ4-steroids uniprot.orguniprot.orgebiohippo.comhmdb.ca. In the context of 5α-androstane metabolism, HSD3B1 also mediates the interconversion between 3β-hydroxy and 3-oxo-5α-androstane steroids uniprot.orguniprot.orgebiohippo.com.

Specifically, HSD3B1 converts dihydrotestosterone (DHT) into its inactive form, 5α-androstanediol (specifically 5α-androstane-3β,17β-diol), which does not bind to the androgen receptor uniprot.orguniprot.orgebiohippo.comhmdb.ca. Furthermore, HSD3B1 can convert androstanedione (B1670583) (5α-androstane-3,17-dione) to epiandrosterone (B191177) (3β-hydroxy-5α-androstan-17-one) uniprot.orguniprot.orgebiohippo.com. AKR1C1 also exhibits 3β-HSD activity, reducing DHT to 5α-androstane-3β,17β-diol bioscientifica.combioscientifica.comaacrjournals.orgscienceopen.com.

Table 2: 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Dependent Conversions

| Enzyme (Example) | Substrate | Product | Role in Androgen Potency | References |

| HSD3B1 | Dihydrotestosterone (DHT) | 5α-Androstane-3β,17β-diol | Inactivation of DHT | uniprot.orguniprot.orgebiohippo.comhmdb.ca |

| HSD3B1 | 5α-Androstane-3,17-dione | Epiandrosterone | Interconversion | uniprot.orguniprot.orgebiohippo.com |

| AKR1C1 | Dihydrotestosterone (DHT) | 5α-Androstane-3β,17β-diol | Inactivation of DHT | bioscientifica.combioscientifica.comaacrjournals.orgscienceopen.com |

17beta-Hydroxysteroid Dehydrogenase (17β-HSD) Mediated Reactions

17β-Hydroxysteroid dehydrogenases (17β-HSDs) are a family of enzymes that regulate the biological potency of steroid hormones by catalyzing the interconversion of 17-keto and 17β-hydroxyl steroids. Several 17β-HSD isoforms are involved in the metabolism of 5α-androstane derivatives.

For instance, HSD17B7 converts dihydrotestosterone (DHT) to its inactive form, 5α-androstane-3β,17β-diol uniprot.org. HSD17B2 and HSD17B4 contribute to the inactivation of potent androgens by converting DHT to 5α-androstane-3,17-dione nih.gov. AKR1C3, also known as type 5 17β-HSD, can reduce 5α-androstane-3,17-dione to 3α-androstanediol and DHT nih.gov. Conversely, it can also oxidize 3α-androstanediol to 5α-androstane-3,17-dione nih.gov.

Table 3: 17β-Hydroxysteroid Dehydrogenase (17β-HSD) Mediated Reactions

| Enzyme (Example) | Substrate | Product | Role in Androgen Potency | References |

| HSD17B7 | Dihydrotestosterone (DHT) | 5α-Androstane-3β,17β-diol | Inactivation of DHT | uniprot.org |

| HSD17B2, HSD17B4 | Dihydrotestosterone (DHT) | 5α-Androstane-3,17-dione | Inactivation of DHT | nih.gov |

| AKR1C3 | 5α-Androstane-3,17-dione | 3α-Androstanediol, DHT | Activation/Interconversion | nih.gov |

| AKR1C3 | 3α-Androstanediol | 5α-Androstane-3,17-dione | Interconversion | nih.gov |

Aldoketo Reductases (AKR1C) in this compound Derivative Formation

The aldo-keto reductase family 1C (AKR1C) comprises cytosolic enzymes that catalyze the NADH and NADPH-dependent reduction of ketosteroids to hydroxysteroids oup.comuniprot.orgabcam.com. These enzymes are integral to steroid hormone metabolism, often working in conjunction with 5α-steroid reductases to convert steroid hormones into their tetrahydrosteroid forms oup.comuniprot.orgabcam.com.

AKR1C1 and AKR1C2 Contributions to this compound Metabolism

AKR1C1 and AKR1C2 are significant contributors to the metabolism and inactivation of potent androgens, particularly dihydrotestosterone (DHT).

AKR1C1 predominantly functions as a 3-ketosteroid reductase. It catalyzes the conversion of DHT to 5α-androstane-3β,17β-diol (3β-Adiol) oup.comnih.govbioscientifica.combioscientifica.comnih.govaacrjournals.orgscienceopen.com. This 3β-Adiol is recognized as a pro-apoptotic ligand for estrogen receptor β nih.gov.

Table 4: AKR1C1 and AKR1C2 Contributions to 5α-Androstane Metabolism

| Enzyme | Primary Activity | Substrate | Product | Role in Androgen Potency | References |

| AKR1C1 | 3-ketosteroid reductase | Dihydrotestosterone (DHT) | 5α-Androstane-3β,17β-diol | Inactivation of DHT | oup.comnih.govbioscientifica.combioscientifica.comnih.govaacrjournals.orgscienceopen.com |

| AKR1C2 | 3-ketosteroid reductase | Dihydrotestosterone (DHT) | 5α-Androstane-3α,17β-diol | Inactivation of DHT | oup.comnih.govuniprot.orgbioscientifica.combioscientifica.comnih.govaacrjournals.orgscienceopen.comabcam.com |

| AKR1C2 | 3α-hydroxysteroid oxidase | 5α-Androstane-3α,17β-diol | Dihydrotestosterone (DHT) | Activation of DHT | uniprot.orgabcam.com |

AKR1C3 Activities in Steroid Transformations Relevant to Androstanes

Aldo-keto reductase family 1 member C3 (AKR1C3) is a cytosolic enzyme that plays a significant role in the metabolism of ketosteroids, utilizing NADH and NADPH as cofactors. AKR1C3 acts as a 3-, 17-, and 20-ketosteroid reductase, influencing the regulation of androgens, estrogens, and progesterone (B1679170). While it can catalyze both oxidation and reduction in vitro, its primary function in vivo is reduction, as its oxidase activity is inhibited by physiological concentrations of NADPH. uniprot.org

AKR1C3 exhibits a preferential 17-ketosteroid reductase activity, demonstrating the highest catalytic efficiency among AKR1C enzymes for the reduction of Δ4-androstenedione to testosterone. uniprot.orgnih.gov More pertinently to this compound derivatives, AKR1C3 is involved in the transformation of the potent androgen dihydrotestosterone (DHT) into the less active form, 5alpha-androstan-3alpha,17beta-diol (3alpha-diol). uniprot.orguniprot.orgatlasgeneticsoncology.orgproteinatlas.org This conversion is a key step in the inactivation of DHT. AKR1C3 also metabolizes androstanedione to 5alpha-dihydrotestosterone and androsterone to This compound-3alpha,17beta-diol (B1664111). atlasgeneticsoncology.org

The catalytic activities of AKR1C3 with relevant androstane (B1237026) derivatives are summarized in the table below:

| Substrate (Ketosteroid) | Product (Hydroxysteroid) | Enzyme Activity |

| Δ4-androstenedione | Testosterone | 17-ketosteroid reductase |

| Dihydrotestosterone (DHT) | 5alpha-androstan-3alpha,17beta-diol (3alpha-diol) | 3-ketosteroid reductase |

| Androstanedione | 5alpha-dihydrotestosterone | 3-ketosteroid reductase |

| Androsterone | This compound-3alpha,17beta-diol | 3-ketosteroid reductase |

Conjugation and Other Metabolic Pathways

Steroid hormones, including this compound derivatives, undergo conjugation reactions to increase their water solubility, facilitating their excretion from the body. These processes are crucial for maintaining steroid homeostasis.

UDP-Glucuronosyltransferases (UGTs) are membrane-bound enzymes primarily located in the endoplasmic reticulum of most human cells. They catalyze the transfer of a glucuronyl group from UDP-glucuronic acid (UDPGA) to various endogenous and exogenous molecules, including steroid hormones. This glucuronidation reaction converts hydrophobic aglycons into highly polar molecules, enabling their removal in bile and urine. mdpi.com

In humans, UGTs are categorized into two families, UGT1 and UGT2, with the UGT2B subfamily being particularly relevant for androgen metabolism. mdpi.com C19-steroids, such as testosterone, dihydrotestosterone (DHT), androsterone (ADT), and androstane-3alpha,17beta-diol (B1244935) (3alpha-diol), are preferentially conjugated by UGT2B7, UGT2B15, and UGT2B17. mdpi.com

Specific UGT isoforms exhibit distinct substrate selectivities and tissue distributions:

UGT2B7 catalyzes the glucuronide conjugation at the 3-hydroxyl position of androsterone and 3alpha-diol. mdpi.com

UGT2B15 is stereoselective for the glucuronidation of the 17beta-hydroxyl position of testosterone, DHT, and 3alpha-diol. mdpi.commedecinesciences.orgfrontiersin.org

UGT2B17 can utilize both the 3-hydroxyl position of androsterone and the 17beta-hydroxyl position of 3alpha-diol as acceptor groups for the glucuronyl moiety. mdpi.commedecinesciences.org

These UGT enzymes are expressed in various tissues, including the liver, prostate, breast, skin, and testis, highlighting their role in modulating local steroid concentrations. mdpi.com For instance, in the prostate, DHT is extensively metabolized to inactive and excretable androsterone-glucuronide (ADT-3G) and androstane-3alpha-diol-glucuronide (3alpha-diol-17G) derivatives, primarily through the action of UGT2B15 and UGT2B17. aacrjournals.org

Key UGT activities in the glucuronidation of androstane derivatives are detailed below:

| UGT Isoform | Substrate | Conjugation Position |

| UGT2B7 | Androsterone | 3-hydroxyl |

| 3alpha-Androstanediol | 3-hydroxyl | |

| UGT2B15 | Testosterone | 17beta-hydroxyl |

| Dihydrotestosterone (DHT) | 17beta-hydroxyl | |

| 3alpha-Androstanediol | 17beta-hydroxyl | |

| UGT2B17 | Androsterone | 3-hydroxyl |

| 3alpha-Androstanediol | 3-hydroxyl and 17beta-hydroxyl |

Sulfation is another crucial conjugation pathway for steroid hormones, leading to the formation of steroid sulfates. These sulfated derivatives are generally more water-soluble and are readily excreted. Androsterone sulfate (B86663), for example, is a naturally occurring steroid sulfate formed from the sulfation of androsterone. This reaction is primarily catalyzed by steroid sulfotransferase SULT2A1. Steroid sulfatase can desulfate androsterone sulfate back into androsterone. wikipedia.org Androsterone sulfate is one of the major urinary metabolites of androgens and has weak androgenic activity. nih.gov

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases involved in the metabolism of a wide range of endogenous and exogenous compounds, including steroid hormones. CYP7B1, a specific cytochrome P450 enzyme, is known to metabolize several steroids involved in hormonal signaling. researchgate.netnih.govdiva-portal.org

Relevant to this compound research, CYP7B1 metabolizes this compound-3beta,17beta-diol (3beta-Adiol), which is an estrogen receptor agonist, and dehydroepiandrosterone (DHEA), a precursor for sex hormones. researchgate.netnih.govdiva-portal.org CYP7B1-dependent metabolism involving these steroids may play a role in estrogen receptor beta-mediated signaling. researchgate.net Mechanistically, CYP7B1 catalyzes the hydroxylation of carbon-hydrogen bonds of steroids, with a preference for the 7-alpha position. drugbank.com For instance, this compound-3beta,17beta-diol is a substrate for CYP7B1, which produces This compound-3beta,7alpha,17beta-triol (B102413) (7alpha-Adiol). researchgate.net

The kinetic parameters (KM values) for CYP7B1 with various steroid substrates, including this compound-3beta,17beta-diol, highlight its enzymatic efficiency:

| Substrate | KM (µM) |

| DHEA | 1.90 ± 0.06 |

| Pregnenolone (B344588) | 1.45 ± 0.03 |

| Epiandrosterone | 1.05 ± 0.12 |

| This compound-3beta,17beta-diol | 0.8 ± 0.04 |

| Estrone | 1.20 ± 0.26 |

Note: KM values represent the substrate concentration at which the reaction rate is half of Vmax, indicating enzyme affinity for the substrate. Lower KM values suggest higher affinity. researchgate.net

Compartmentalized Metabolism in Biological Systems

The metabolism of this compound derivatives is not uniform throughout the body but is compartmentalized, occurring in specific tissues and organs to regulate local hormone concentrations.

Testicular steroidogenesis is the process by which cholesterol is converted into biologically active steroid hormones, primarily androgens, in the Leydig cells of the testes. mdpi.com Dihydrotestosterone (DHT) is a crucial androgen for male sexual differentiation and is the end-product of both classical and alternative (backdoor) pathways of androgen synthesis. e-apem.org

Classical Pathway: The classical pathway for androgen synthesis, largely initiated in the mitochondria, involves the conversion of cholesterol to pregnenolone by P450scc. Pregnenolone is then converted to 17OH-pregnenolone by P450c17 17alpha-hydroxylase. Subsequently, 17OH-pregnenolone is converted to dehydroepiandrosterone (DHEA) by 17,20 lyase. DHEA is transformed into androstenedione by 3beta-hydroxysteroid dehydrogenase type 2 in the adrenal gland and testis. Androstenedione is then converted to testosterone by 17beta-hydroxysteroid dehydrogenase type 3, mainly in the testes. Finally, testosterone is converted to DHT by 5alpha-reductase type 2 in target tissues like genital skin. e-apem.orge-apem.org

Alternative (Backdoor) Pathway: The androgen backdoor pathway provides an alternative route to DHT synthesis, bypassing the usual intermediates of DHEA, androstenedione, and testosterone. e-apem.orge-apem.orgbioscientifica.com In this pathway, 17OH-pregnenolone is converted to 17OH-progesterone, which is then 5alpha-reduced by 5alpha-reductase type 1 to 5alpha-pregnan-17alpha-ol-3,20-dione (B1624945). This intermediate is 3alpha-reduced by AKR1C2 or AKR1C4 to yield 17OH-allopregnanolone. 17OH-allopregnanolone is then converted to androsterone by 17,20 lyase. Androsterone is subsequently converted to androstenediol (B1197431) by 17beta-hydroxysteroid dehydrogenase type 3/5, and finally, androstenediol is 3alpha-oxidized to produce DHT. e-apem.org

The testes play a crucial role in the formation of this compound derivatives. For instance, this compound-3alpha,17beta-diol (adiol) can be formed in the testes via the alternate pathway, secreted into plasma, and then converted to DHT in peripheral tissues. bioscientifica.com This alternate pathway is responsible for the formation of the male phenotype in certain species and is present in the testes at the onset of male puberty in various mammals. bioscientifica.com

The primary pathways for DHT synthesis are summarized below:

| Pathway | Key Intermediates | Final Conversion to DHT |

| Classical | Cholesterol → Pregnenolone → 17OH-Pregnenolone → DHEA → Androstenedione → Testosterone | Testosterone → DHT (by 5alpha-reductase type 2 in target tissues) e-apem.org |

| Backdoor | 17OH-Pregnenolone → 17OH-Progesterone → 5alpha-pregnan-17alpha-ol-3,20-dione → 17OH-allopregnanolone → Androsterone → Androstenediol | Androstenediol → DHT (by 3alpha-oxidation) e-apem.org |

Biological Significance and Regulatory Roles of 5alpha Androstane Metabolites

Mechanisms of Androgen Receptor (AR) Modulation

The androgen receptor (AR) is a ligand-dependent transcription factor that is central to the development and maintenance of male characteristics. nih.gov The binding of androgens to the AR initiates a cascade of events leading to the regulation of specific gene expression. nih.gov

Ligand Binding Studies and Receptor Activation by 5alpha-Androstane Derivatives

The primary and most potent endogenous ligand for the androgen receptor is 5α-dihydrotestosterone (DHT), a direct metabolite of testosterone (B1683101) formed by the action of the 5α-reductase enzyme. nih.govresearchgate.net Ligand binding assays have consistently demonstrated the high affinity of DHT for the AR. nipne.ro This strong interaction is crucial for the potent androgenic effects observed in target tissues. nih.gov

While DHT is a powerful AR agonist, its metabolites, such as 5α-androstane-3α,17β-diol (3α-diol) and 5α-androstane-3β,17β-diol (3β-diol), exhibit significantly weaker binding affinity for the AR. nih.govnih.gov This suggests that their primary biological activities may be mediated through pathways other than direct, potent AR activation. Research on synthetic anabolic steroids, which are derivatives of androstane (B1237026), has also utilized molecular docking studies to assess their binding affinity to the human androgen receptor ligand-binding domain. nipne.ro These studies help in understanding the structure-activity relationships that govern the interaction between androstane derivatives and the AR. nipne.ro

Table 1: Relative Binding Affinity of this compound Derivatives to the Androgen Receptor

| Compound | Relative Binding Affinity to AR |

|---|---|

| 5α-Dihydrotestosterone (DHT) | High |

| Testosterone | Moderate |

| 5α-Androstane-3α,17β-diol (3α-diol) | Weak |

| 5α-Androstane-3β,17β-diol (3β-diol) | Weak |

Investigative Studies on Androgenic Activity in Target Tissues

The androgenic activity of this compound metabolites is most prominently observed in tissues that express the androgen receptor. In these tissues, testosterone is often converted to the more potent DHT by the enzyme 5α-reductase. researchgate.net This conversion is a key step in amplifying the androgenic signal. researchgate.net For instance, in the prostate, DHT is the primary driver of gene regulation and growth. researchgate.net

Interestingly, an alternative pathway for DHT formation exists, where 5α-androstane-3α,17β-diol (adiol) is oxidized to DHT in peripheral tissues. bioscientifica.com This "backdoor pathway" is crucial for the virilization of the urogenital system. bioscientifica.com Furthermore, the levels of 3α-androstanediol glucuronide (3α-ADG), a metabolite of DHT, are used as a marker for peripheral androgen action and correlate with the activity of 5α-reductase in the skin. rupahealth.comebi.ac.uk

Estrogen Receptor (ER) Interactions and Signaling Research

Beyond their role in androgen signaling, metabolites of this compound have been found to interact with estrogen receptors, adding another layer of complexity to their biological functions.

This compound-3beta,17beta-diol as an Estrogen Receptor Beta (ERβ) Ligand

A significant finding in steroid hormone research is the identification of 5α-androstane-3β,17β-diol (3β-diol) as a specific and potent ligand for the estrogen receptor beta (ERβ). nih.govfrontiersin.orgoup.com Unlike its minimal interaction with the AR, 3β-diol binds to ERβ with an affinity comparable to that of 17β-estradiol. jneurosci.org This interaction is significant because DHT, the precursor to 3β-diol, cannot be aromatized to estrogens. nih.govfrontiersin.org Therefore, the conversion of DHT to 3β-diol provides an alternative pathway for estrogenic signaling in tissues that express ERβ. nih.govfrontiersin.org

This endocrine pathway is particularly relevant in the prostate gland, where 3β-diol is considered a predominant endogenous estrogen that can regulate prostate growth. nih.gov Studies have shown that 3β-diol can inhibit the migration of prostate cancer cells through the activation of ERβ signaling. aacrjournals.org

Table 2: Receptor Specificity of Key this compound Metabolites

| Metabolite | Primary Receptor Target | Effect |

|---|---|---|

| 5α-Dihydrotestosterone (DHT) | Androgen Receptor (AR) | Potent Androgenic Effects |

| 5α-Androstane-3β,17β-diol (3β-diol) | Estrogen Receptor β (ERβ) | Estrogenic Signaling |

Research on ER-Mediated Gene Regulation by Androstane Metabolites

The binding of 3β-diol to ERβ initiates downstream signaling cascades that lead to the regulation of gene expression. In neuronal cells, 3β-diol has been shown to be a potent modulator of ERβ1-mediated gene transcription. nih.gov It can activate transcription from an estrogen response element (ERE) with a potency equivalent to 17β-estradiol. nih.govjneurosci.org This activation of ER signaling pathways by an androgen metabolite highlights a novel mechanism of cross-talk between androgen and estrogen signaling. nih.gov

Furthermore, research indicates that 3β-diol can activate the promoters of corticotropin-releasing hormone (CRH) and vasopressin (AVP) through its binding to ERβ, likely via alternate pathways of gene regulation. nih.govresearchgate.net In breast cancer cells, 3β-diol has been found to induce the expression of the ERα-responsive gene GREB1, suggesting its involvement in estrogen-dependent cellular growth. hormonebalance.org

Neurosteroid Function and Central Nervous System Modulation

Metabolites of this compound are classified as neurosteroids, which are steroids synthesized in the brain or that act on the central nervous system to modulate neuronal activity. rupahealth.comnih.gov These compounds can have rapid, non-genomic effects on neuronal excitability. frontiersin.org

The testosterone metabolite 5α-androstane-3α,17β-diol (3α-diol) is a positive allosteric modulator of the GABA-A receptor. rupahealth.comoup.com This interaction enhances the inhibitory effects of the neurotransmitter GABA, leading to anticonvulsant properties. rupahealth.com In contrast, its isomer, 3β-diol, exerts its effects in the central nervous system primarily through its interaction with ERβ. unimi.it This interaction is implicated in modulating the hypothalamic-pituitary-adrenal (HPA) axis and stress responses. frontiersin.orgresearchgate.net

The conversion of testosterone and progesterone (B1679170) into their 5α-reduced metabolites occurs within the nervous system, with the enzymes responsible, 5α-reductase and 3α-hydroxysteroid dehydrogenase, being localized in both neurons and glial cells. nih.gov The levels and activities of these enzymes can exhibit regional and sex-specific differences within the brain. unimi.it The neuroprotective effects of some androstane metabolites are also an area of active investigation. oup.comgoogle.com For instance, 3α-diol has been shown to inhibit neurotoxicity in cell culture models. oup.com

Broader Physiological Research Contexts

The this compound steroid, dihydrotestosterone (B1667394) (DHT), is critical for male sexual development during embryonic life. clevelandclinic.orgnih.gov The formation of male external genitalia is dependent on the conversion of testosterone to the more potent androgen, DHT, by the enzyme 5-alpha reductase. nih.govmedlineplus.gov

During fetal development, DHT is essential for the differentiation of the urogenital sinus, genital tubercle, and labio-scrotal folds into the prostate, penis, and scrotum, respectively. clevelandclinic.orgnih.gov A deficiency in the 5-alpha reductase enzyme leads to a condition known as 5-alpha reductase deficiency, where genetically male individuals have underdeveloped or ambiguous external genitalia at birth due to insufficient DHT production. medlineplus.gov This highlights the indispensable role of this specific this compound metabolite in directing male phenotypic development in utero. nih.govmedlineplus.gov

While testosterone itself is responsible for the differentiation of the Wolffian ducts into the epididymis, vas deferens, and seminal vesicles, the virilization of the external structures is a DHT-dependent process. bioscientifica.com An alternate "backdoor" pathway for DHT synthesis, where placental progesterone is converted to androstanediol and then to DHT in target tissues, is also crucial for the virilization of the male fetus. bioscientifica.com

Beyond embryonic development, this compound metabolites continue to play a key role in the physiology and function of the reproductive system, particularly in males. rupahealth.comimmunotech.cz Dihydrotestosterone (DHT) is the principal androgen in many target tissues, including the prostate and genital skin. rupahealth.comglojasaesthetic.com

During puberty, DHT is responsible for the growth of the penis and scrotum, as well as the development of secondary sexual characteristics like facial and body hair. clevelandclinic.orgzantmankliniek.nl In adulthood, DHT is crucial for maintaining prostate health and function, though excessive levels can contribute to conditions like benign prostatic hyperplasia (BPH). glojasaesthetic.com It also influences libido and sexual function. glojasaesthetic.comzantmankliniek.nl

The metabolite 5α-androstanediol is a key product in the metabolism of more potent androgens like DHT. rupahealth.com By converting DHT to the less androgenic androstanediol, tissues can modulate the local androgenic activity, maintaining a balance that is vital for tissue health in androgen-sensitive areas like the prostate. rupahealth.com

The Constitutive Androstane Receptor (CAR), a nuclear receptor, is emerging as a key regulator of intestinal homeostasis and inflammation. nih.govfrontiersin.org CAR is expressed in the intestinal epithelium and its expression is reduced in patients with inflammatory bowel diseases (IBD) such as Crohn's disease and ulcerative colitis. nih.govfrontiersin.org

Research indicates that CAR plays a protective role in the intestinal mucosa. nih.govnih.gov Studies using mouse models of colitis have shown that CAR-deficient mice exhibit impaired mucosal healing following intestinal injury. nih.govnih.gov Conversely, activation of CAR with a selective agonist was found to enhance mucosal healing, primarily by promoting intestinal epithelial cell migration to repair wounds. nih.gov

CAR's function in the intestine is linked to the gut microbiota. The receptor's expression can be influenced by microbial metabolites, and CAR activation can, in turn, impact the composition of the microbiome. frontiersin.orgmdpi.com It is thought to help prevent the colonization of harmful bacteria. mdpi.com CAR also regulates the expression of genes involved in the detoxification and transport of xenobiotics and endogenous molecules, such as the multidrug resistance 1 (MDR1) protein, which is also found to be reduced in IBD patients. nih.govbiorxiv.org This suggests that CAR activation may be a potential therapeutic strategy for enhancing mucosal healing in IBD. nih.govnih.gov

Structure Activity Relationships Sar and Chemical Modifications of 5alpha Androstane Derivatives

Rational Design and Synthesis of Bioactive 5α-Androstane Analogues

The rational design and synthesis of 5α-androstane analogues involve targeted chemical modifications to the core steroid scaffold to achieve specific biological activities, often by modulating interactions with enzymes or receptors. These modifications aim to enhance potency, selectivity, or alter pharmacokinetic properties.

Steroidal Inhibitors and Modulators

Many significant bioactive compounds are steroidal derivatives of 5α-androstane, acting as inhibitors or modulators of key biological processes.

Dihydrotestosterone (B1667394) (DHT) / Androstanolone: Dihydrotestosterone (PubChem CID: 10635), also known as androstanolone, is a potent endogenous androgen and a metabolite of testosterone (B1683101), formed by the action of the enzyme 5α-reductase citeab.comlipidmaps.orgwikipedia.orgwikipedia.orgthermofisher.com. DHT exhibits a high affinity for the androgen receptor, approximately 30 times more potent than testosterone thermofisher.com. Its 5α-configuration is crucial for its biological activity, playing a significant role in the development of male characteristics and the regulation of various physiological processes wikipedia.orgontosight.ai.

5α-Reductase Inhibitors: The 5α-reductase enzyme, which converts testosterone to DHT, is a prominent target for therapeutic intervention.

Finasteride (B1672673) (PubChem CID: 57363) is a synthetic 4-azasteroid that acts as a competitive inhibitor of type II 5α-reductase wikidata.orgmims.comfishersci.canih.gov. This inhibition leads to a significant decrease in serum DHT levels, making it relevant in conditions where DHT plays a pathological role mims.com.

Dutasteride (B1684494) (PubChem CID: 6918296), another 4-azo analogue of testosterone, is a competitive inhibitor of both type 1 and type 2 5α-reductase isoenzymes, leading to a more comprehensive reduction in circulating DHT levels mims.comalfa-chemistry.com.

Neuroactive Steroid Modulators: The 5α-androstane scaffold also forms the basis for neuroactive steroids that modulate neurotransmitter receptors, particularly the GABA A receptor.

Progesterone (B1679170) (PubChem CID: 5994), a C21-steroid hormone, is a precursor to several neuroactive steroids and is metabolized by 5α-reductase fishersci.atwikipedia.orgnih.gov.

Allopregnanolone (B1667786) (PubChem CID: 92786) is an endogenous neuroactive steroid derived from progesterone, acting as a positive allosteric modulator of the GABA A receptor sci-hub.sesigmaaldrich.comuni.lunih.gov. Its 5α-reduced structure is critical for its neuromodulatory activity.

Ganaxolone (PubChem CID: 6918305) is a synthetic analogue of allopregnanolone, designed to be an orally active neuroactive steroid that is not converted to the hormonally active 3-keto form sigmaaldrich.comwikipedia.orgwikidoc.orgnewdrugapprovals.org. It functions as a positive allosteric modulator of the GABA A receptor, demonstrating efficacy against seizures in animal models sigmaaldrich.comnewdrugapprovals.org.

Table 1: Selected Bioactive 5α-Androstane Derivatives and Their Primary Targets

| Compound Name | PubChem CID | Primary Target/Mechanism |

| Dihydrotestosterone | 10635 | Androgen Receptor Agonist |

| Finasteride | 57363 | Type II 5α-Reductase Inhibitor |

| Dutasteride | 6918296 | Type 1 and Type 2 5α-Reductase Inhibitor |

| Progesterone | 5994 | Progesterone Receptor Agonist, Precursor to Neurosteroids |

| Allopregnanolone | 92786 | GABA A Receptor Positive Allosteric Modulator |

| Ganaxolone | 6918305 | GABA A Receptor Positive Allosteric Modulator |

| Pregnenolone (B344588) | 8955 | Precursor to Steroid Hormones, Neurosteroid |

Non-Steroidal Ligands and Probes

While the 5α-androstane scaffold is inherently steroidal, rational drug design can lead to compounds with significant structural deviations while retaining or mimicking aspects of steroidal activity. For instance, compounds like finasteride and dutasteride are classified as 4-azasteroids, where a nitrogen atom replaces a carbon in the A-ring, representing a modification of the steroidal nucleus rather than a completely non-steroidal scaffold mims.comnih.govmims.com. The literature predominantly focuses on steroidal or modified steroidal analogues when discussing compounds directly derived from or inspired by the 5α-androstane scaffold for specific receptor interactions or enzyme inhibition. Truly "non-steroidal" ligands that interact with steroid receptors are often developed from entirely different chemical classes, though their design may be informed by the binding pockets characterized by steroidal ligands.

Scaffold Modifications for Specific Receptor Interactions

Modifications to the 5α-androstane scaffold are strategically introduced to optimize interactions with target receptors or enzymes, thereby modulating their activity.

Modifications for 5α-Reductase Inhibition and Androgen Receptor Binding: Structure-activity relationship studies on azasteroids, particularly 4-azasteroids, have shown that modifications to the A ring and the C-17 position significantly influence their inhibitory activity against 5α-reductase and their binding to the androgen receptor nih.gov.

The introduction of a 4-cyano-3-oxo-Δ4 system in carbocyclic steroids, or changes like 1α-CN, 1α-CH3, 1α,2α-CH2, 2β-F, 2-aza, 2-oxa, and A-homo modifications in the 3-oxo-4-aza series, can enhance 5α-reductase inhibition nih.gov.

A C-17 side chain incorporating a lipophilically substituted semipolar group on the 4-aza-3-oxo-5α-androstane nucleus can also lead to enhanced 5α-reductase inhibition nih.gov.

For androgen receptor inhibition, the 17β-hydroxyl moiety is crucial for potency, with double bonds at C-1 or C-5 in the azasteroid offering minor improvements nih.gov. Azasteroids lacking substitution at the 4-position show significantly reduced receptor activity nih.gov.

Modifications for Na+,K+-ATPase Inhibition: Modifications to the 5α,14α-androstane skeleton have been explored to develop novel Na+,K+-ATPase inhibitors with positive inotropic effects.

Oxidation at C-6 and the introduction of an O-(ω-aminoalkyl)oxime group at the C-3 position have led to substituted androstanes capable of inhibiting Na+,K+-ATPase at low micromolar concentrations nih.gov. For example, androstane-3,6,17-trione (E,Z)-3-(2-aminoethyl)oxime (PST 2744) demonstrated a strong positive inotropic effect with reduced arrhythmogenic properties compared to digoxin (B3395198) nih.gov.

Modifications for GABA A Receptor Modulation: The design of neurosteroids targeting GABA A receptors has involved specific modifications to the 5α-androstane scaffold.

Introducing alkynyl-substituted 17β side chains, where the triple bond is either directly attached to the 17β-position or to the 21-position, has been explored uoa.gr.

Modifications at C20 and C22 positions have also been investigated to understand their impact on GABA A receptor modulation uoa.gr. For instance, (20A)-17β-(1-hydroxy-2,3-butadienyl)-5α-androstane-3-ol (20) showed low nanomolar potency and was significantly more active than allopregnanolone in modulating cerebellar GABA A receptors uoa.gr.

Modifications for Antimicrobial Activity: SAR studies on nitrogen-containing 5α-androstane derivatives have identified structural features beneficial for antibacterial activity.

The presence of 17α-amino-3α-hydroxy- and 17β-amino-3β-hydroxy groups is favorable for antibacterial activity mdpi.com.

Replacing the 17β-amino group with a 17α-amino group or alkyl substitution of the 17β-amino group can lead to compounds with decreased, but still good, activity mdpi.com.

The 17β-amino group in the 5α-androst-2-en core, as well as 3α-methoxy-16-hydroximino substituents in the 5α-androstan-17-one core, have also been identified as beneficial for antibacterial activity mdpi.com.

Methodologies for Research on 5alpha Androstane

In Vitro Experimental Models

Cell Culture Systems for Steroid Metabolism Studies

Cell culture systems provide controlled environments for investigating steroid metabolism, offering reproducibility and scalability for detailed mechanistic studies. Various human and animal cell lines have been utilized to explore the biotransformation of 5alpha-androstane and related steroids.

Human cell lines, including ovarian (BG-1), liver (HepG2), and skin (HaCaT) cells, exhibit steroid phase I biotransformation reactions, demonstrating their utility in studying steroid metabolism cymitquimica.com. Specifically, HaCaT cells, a human keratinocyte cell line, have been shown to metabolize sex steroids with an enzyme profile comparable to primary human keratinocytes cymitquimica.com. In BG-1 and HaCaT cells, the metabolism of testosterone (B1683101) leads to the prevalence of 5alpha-reductase products, such as 5alpha-dihydrotestosterone (DHT) and this compound-3alpha/beta,17beta-diol cymitquimica.com. Conversely, in kidney (COS-1) and HepG2 cells, 17beta-hydroxysteroid dehydrogenase activity is predominant cymitquimica.com. These cell line models are invaluable for investigating complex metabolic pathways, dose-response relationships, and the temporal dynamics of intracrine sex steroid production and action, as well as for screening potential therapeutic agents cymitquimica.com.

Primary cultures derived from fetal or neonatal rat brains, specifically neurons, oligodendrocytes, and type-1 and type-2 astrocytes, have been employed to assess the activities of 5alpha-reductase and 3alpha-hydroxy steroid dehydrogenase in the metabolism of testosterone and progesterone (B1679170) nih.gov. Furthermore, human 293 embryonic kidney cells have been used for the overexpression and characterization of enzymes like 3(alpha->beta)-hydroxysteroid epimerase, which catalyzes the conversion of androsterone (B159326) to this compound-3,17-dione and subsequently to epi-androsterone google.com.pg. Breast cancer cell lines, including MCF-7, T47D, and BT-474, have been cultured under estrogen-deprived conditions to study how androgens and their metabolites, such as this compound-3beta,17beta-diol (3betaAdiol), influence cell proliferation hmdb.casigmaaldrich.com. These studies have revealed that such cells can up-regulate steroidogenic enzymes like CYP19 aromatase and 3beta-hydroxysteroid dehydrogenase (3beta-HSD) to convert androgens into estrogens hmdb.casigmaaldrich.com.

Recombinant Enzyme Expression and Purification for Mechanistic Studies

Recombinant enzyme expression and purification are crucial for detailed mechanistic studies of enzymes involved in this compound metabolism, allowing for the isolation and characterization of specific enzymatic activities.

Human steroid 5alpha-reductases (5alphaR1 and 5alphaR2) have been successfully expressed heterologously in Escherichia coli using polyhistidine-tagged, codon-optimized complementary DNAs (cDNAs) ontosight.ai. This methodology enables the production of these enzymes with high specific activity, providing a robust platform for in-depth research into their roles in steroid anabolism and catabolism ontosight.ai. Kinetic analyses performed with the purified and reconstituted isoenzymes demonstrate distinct biochemical properties: 5alphaR2 exhibits a lower apparent Michaelis constant (Km) for testosterone, androstenedione (B190577), progesterone, and 17-hydroxyprogesterone compared to 5alphaR1, while 5alphaR1 possesses a greater capacity for steroid conversion, reflected by a higher maximum velocity (Vmax) ontosight.ai. Both enzymes show a preference for progesterone as a substrate, and 5alphaR2 displays a sharp pH optimum at pH 5 ontosight.ai.

Another example involves the expression of recombinant human DHRS7 (SDR34C1) in intact HEK-293 cells to investigate its substrate specificity for glucocorticoids and androgens at physiological concentrations metabolomicsworkbench.org. Similarly, the cloning, expression, and purification of AKR1D1 (human 5beta-reductase) have been optimized using an Escherichia coli expression system, confirming its ability to reduce testosterone to 5beta-dihydrotestosterone (B52473) mitoproteome.org. Furthermore, human 3-alpha hydroxysteroid dehydrogenase type 3 has been studied in complex with NADP+ and 5-alpha-androstane-3,17-dione using molecular docking techniques to understand binding interactions hmdb.ca.

Organ and Tissue Explant Cultures

Organ and tissue explant cultures offer a valuable intermediate in vitro approach, preserving the cellular architecture and interactions found in vivo to study steroid metabolism and its effects.

Studies on testosterone metabolism have utilized organ cultures of rat ventral prostate, canine cauda epididymis and prostate, and human benign hyperplastic prostate nih.gov. These explants were incubated with radiolabelled testosterone to identify hydroxylated 5alpha-reduced metabolites, including this compound-3beta,6alpha,17beta-triol and This compound-3beta,7alpha,17beta-triol (B102413) nih.gov.

Human fetal adrenals, gonads, and genital skin have been used in explant cultures to investigate the alternative androgen biosynthesis pathway, which involves the conversion of 17-hydroxyprogesterone to 5alpha-androsterone and subsequently to 5alpha-androstanediol (B12727481) wikipedia.orgwikidata.org. Steroid products in these cultures are typically identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) wikidata.org.

In the tammar wallaby (Macropus eugenii), testes from pouch young (20-40 days old) have been incubated with radioactive precursors to elucidate the synthetic pathway of This compound-3alpha,17beta-diol (B1664111) (5alpha-adiol) sigmaaldrich.com. Metabolites from these incubations are analyzed using techniques such as thin-layer chromatography and high-performance liquid chromatography (HPLC) sigmaaldrich.com. Additionally, yolk sac membrane and endometrial tissue from tammar wallabies have been examined for steroid-metabolizing enzymes, demonstrating that labeled androstenedione is metabolized to this compound-3,17-dione and androsterone in the yolk sac membrane. The gonads of the sea urchin Paracentrotus lividus have also been employed in semi-static water regimes to assess androgen metabolism, including the formation of dihydrotestosterone (B1667394) (DHT) and this compound-3beta,17beta-diol from testosterone.

Table 1: Key Steroid Metabolites and Their Detection in Explant Cultures

| Tissue/Organ Explant | Substrate | Detected this compound Metabolites | Detection Method | Reference |

| Rat Ventral Prostate, Canine Prostate/Epididymis, Human Prostate | Radiolabelled Testosterone | This compound-3beta,6alpha,17beta-triol; this compound-3beta,7alpha,17beta-triol | TLC, HPLC | nih.gov |

| Human Fetal Adrenals, Gonads, Genital Skin | 17-Hydroxyprogesterone | 5alpha-Androsterone; 5alpha-Androstanediol | LC-MS/MS | wikipedia.orgwikidata.org |

| Tammar Wallaby Pouch Young Testes | Radioactive Progesterone, Testosterone | This compound-3alpha,17beta-diol (5alpha-adiol) | TLC, HPLC | sigmaaldrich.com |

| Tammar Wallaby Yolk Sac Membrane | Androstenedione | This compound-3,17-dione; Androsterone | Not specified | |

| Sea Urchin (Paracentrotus lividus) Gonads | Testosterone | Dihydrotestosterone (DHT); this compound-3beta,17beta-diol | Not specified |

In Vivo Animal Models for Investigating this compound Biology

In vivo animal models are indispensable for understanding the complex physiological roles of this compound and its metabolites within intact biological systems, including their involvement in development, reproduction, and neurological functions.

Mammalian Models (e.g., Mouse, Rat, Tammar Wallaby)

Mammalian models are widely used to investigate the in vivo metabolism and biological effects of this compound and its derivatives, providing insights into pathways relevant to human physiology.

Mouse Models: The immature mouse testis serves as a model to study the synthesis pathways of this compound-3alpha,17beta-diol (androstanediol), which is the predominant androgen in these tissues. Research has identified two primary pathways for androstanediol formation: one involving testosterone converting to dihydrotestosterone (DHT) and then to androstanediol, and a second pathway starting with progesterone, proceeding through 5alpha-dihydroprogesterone, 5alpha-pregnane-3alpha-ol-20-one, 5alpha-pregnane-3alpha,17alpha-diol-20-one, and androsterone before finally forming androstanediol. Studies using mice deficient in steroid 5alpha-reductase 1 (5alphaR1) revealed an absence of androstanediol formation in the testes, whereas mice deficient in steroid 5alpha-reductase 2 (5alphaR2) showed normal formation, indicating that 5alphaR1 is the primary isoenzyme involved in this process in day 24-26 testes. In the context of neurobiology, the 3xTg-AD mouse model of Alzheimer's disease has been utilized to investigate the neuroprotective effects of this compound-3alpha,17beta-diol (3alpha-diol) on attention, cortical dendritic morphology, cognition, and neuropathology. Long-term treatment with 3alpha-diol in this model improved object recognition memory in male 3xTg-AD mice and led to increased CA3 apical dendritic spine density in females and CA1 apical dendritic branching in males, suggesting sex-specific neuroprotective effects. Mouse primary cortical neurons have also been employed to study the influence of 3alpha-diol on ERK phosphorylation. In vitro and in silico studies on nitrogen-containing this compound derivatives for their antimicrobial activity have been complemented with experimental validation, often involving mouse models.

Rat Models: Organ cultures derived from Noble rat dorsolateral prostate (DLP) and transplanted adenocarcinomas have been used to investigate the disposition of C19-radiosteroids, including the 5alpha-reduction of testosterone to DHT and the hydroxylation of this compound-3beta,17beta-diol. Female rats undergoing spontaneous sexual maturation or pregnant mare's serum gonadotropin (PMSG)-induced precocious ovulation serve as models to determine plasma concentrations of various free steroids, including this compound-3alpha,17beta-diol (3alpha-diol), this compound-3beta,17beta-diol (3beta-diol), 5alpha-dihydrotestosterone (DHT), and testosterone. While exogenous 3alpha-diol was observed to suppress reproductive function in immature rats, high endogenous concentrations in the PMSG model did not impede ovulation. Rat ventral prostate explants have been used to study the metabolism of radiolabelled testosterone into hydroxylated 5alpha-reduced metabolites nih.gov. Furthermore, in vivo studies using focal cerebral ischemic and spinal cord injury models in rats and rabbits have confirmed the neuroprotective effect of this compound(alkyl)-3beta,5,6beta-triol (YC-6), demonstrating its ability to inhibit glutamate-induced excitotoxic damage and damage caused by ischemia.

Tammar Wallaby (Macropus eugenii) Models: The tammar wallaby has been instrumental in the discovery of an alternate, or "backdoor," pathway of androgen metabolism sigmaaldrich.com. In this pathway, this compound-3alpha,17beta-diol (adiol) is synthesized in the testes, secreted into the plasma, and subsequently converted to DHT in peripheral tissues sigmaaldrich.com. This alternate pathway is responsible for the virilization of the urogenital system in this species. Research in tammars has involved incubating small gonadal samples with radioactive precursors, followed by HPLC assays to confirm adiol production via this pathway. Yolk sac membrane and endometrial tissue from tammar wallabies have also been utilized to identify steroid-metabolizing enzymes, revealing that labeled androstenedione is metabolized into this compound-3,17-dione and androsterone within the yolk sac membrane.

Table 2: Mammalian Animal Models in this compound Research

| Model Organism | Research Focus | Key Findings Related to this compound | Reference |

| Mouse (Immature Testes) | Androstanediol synthesis pathways | This compound-3alpha,17beta-diol formed via two pathways (Testosterone->DHT->Androstanediol; Progesterone pathway); 5alphaR1 is primary isoenzyme. | |

| Mouse (3xTg-AD Model) | Neuroprotective effects of 3alpha-diol | 3alpha-diol improved object recognition memory, increased dendritic spine density and branching in a sex-specific manner. | |

| Rat (Prostate Organ Culture) | C19-radiosteroid disposition | 5alpha-reduction of testosterone to DHT; hydroxylation of this compound-3beta,17beta-diol. | |

| Rat (Sexual Maturation/PMSG-induced ovulation) | Plasma steroid concentrations | Levels of this compound-3alpha,17beta-diol, this compound-3beta,17beta-diol, DHT, and testosterone determined during maturation. | |

| Rat/Rabbit (Ischemic Injury Models) | Neuroprotective effect of YC-6 | This compound(alkyl)-3beta,5,6beta-triol (YC-6) inhibits glutamate-induced excitotoxic damage and ischemia-induced damage. | |

| Tammar Wallaby | Alternate androgen biosynthesis pathway | Discovery of this compound-3alpha,17beta-diol formation in testes and conversion to DHT in peripheral tissues for virilization. | sigmaaldrich.com |

| Tammar Wallaby (Yolk Sac/Endometrium) | Steroid-metabolizing enzymes | Metabolism of androstenedione to this compound-3,17-dione and androsterone. |

Non-Mammalian Models in Comparative Endocrine Research (e.g., Echinodermata)

Non-mammalian models, particularly echinoderms, offer valuable comparative insights into steroid metabolism and its evolutionary aspects, including the roles of this compound derivatives.

Echinodermata (e.g., Sea Urchin Lytechinus variegatus, Paracentrotus lividus) : The gonads of the sea urchin Lytechinus variegatus have been utilized to investigate the synthesis of testosterone and 5alpha-androstanediols (specifically this compound-3alpha,17beta-diol and this compound-3beta,17beta-diol) from androstenedione. These studies have shown that changes in steroidogenic capacity correlate with gonadal growth, and the types and relative quantities of synthesized metabolites vary depending on the nutritional status of the organism. Sex-specific alterations in the synthesis of these metabolites reflect shifts in metabolic pathways, indicated by changes in the relative enzyme activity indices for 5alpha-reductase and 3alpha/beta-hydroxysteroid dehydrogenase. Another echinoderm, the sea urchin Paracentrotus lividus, has been used to assess androgen metabolism in its digestive tube and gonads. Exposure to triphenyltin (B1233371) (TPT) in this model led to an increased metabolism of testosterone to DHT and this compound-3beta,17beta-diol, suggesting enhanced 5alpha-reductase activity. It is noteworthy that adrenal and sex steroid receptors, common in vertebrates, are not found in echinoderms or hemichordates, highlighting evolutionary differences in steroid signaling.

Computational and In Silico Research Methods

Computational and in silico methods play an increasingly important role in this compound research, enabling predictions, virtual screening, and mechanistic insights that complement experimental approaches.

Computational tools, such as the computer program PASS (Prediction of Activity Spectra for Substances) and related web applications like Way2Drug, have been employed for the in silico evaluation of the antimicrobial activity of nitrogen-containing this compound derivatives. These predictions are often followed by experimental validation.

Molecular docking studies are used to explore the binding interactions between compounds and target proteins at an atomic level. For instance, this method has been applied to investigate the interaction of compounds like Lupeol with human 3-alpha hydroxysteroid dehydrogenase type 3 in complex with NADP+ and 5-alpha-androstane-3,17-dione, providing insights into potential inhibitory mechanisms hmdb.ca.

Predictive Quantitative Structure-Activity Relationship (QSAR) models have been developed for the 17beta-hydroxy-5alpha-androstane steroid family to predict their anabolic and androgenic activities. These models utilize multi-linear regression combined with quantum and physicochemical molecular descriptors and a genetic algorithm for optimal descriptor selection, facilitating the identification and rational design of new steroid molecules with desired biological profiles. Beyond QSAR, comprehensive computational strategies, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) analysis, are used to predict the pharmacokinetic and toxicological profiles, molecular targets, and biological activity spectra of various steroids, guiding drug discovery efforts.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of biomolecular systems and their interactions nih.gov. In the context of this compound and its derivatives, MD simulations have been instrumental in understanding their interactions with various biological targets.

One notable application involves the compound androstan-17-one, 3-ethyl-3-hydroxy-, (5 alpha), a derivative of this compound. MD simulations have been utilized to validate the stability of its binding to plasmepsins, specifically Plasmepsin 1 (PDB ID: 3QS1) and Plasmepsin 2 (PDB ID: 1LEE) of Plasmodium falciparum. This compound demonstrated high binding affinity and stable interactions through hydrogen bonds, hydrophobic forces, and electrostatic interactions with these receptors, suggesting its potential as an inhibitor mdpi.com. The simulations, often performed using software like GROMACS, involve creating ligand topology files with tools such as the CGenFF server and protein topology files with pdb2gmx scripts using force fields like Charmm36-Jul2020 mdpi.com.

Another study utilized MD simulations to investigate the interaction of 5alpha-Androstan-16-one with α-glucosidase, demonstrating the utility of this method in characterizing protein-ligand interactions and the stability of such complexes aimspress.com. Furthermore, molecular dynamics simulations have been employed to explore interactions involving other this compound derivatives, such as this compound-3α,17β-diol, in the context of protein-ligand binding researchgate.net. These simulations provide detailed atomic-level insights into the conformational changes and binding mechanisms that govern the biological effects of this compound compounds.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that correlates the chemical structure of compounds with their biological activity. This approach allows for the prediction of activity for new or untested compounds based on their molecular descriptors.

For the 17β-hydroxy-5α-androstane steroid family, predictive QSAR models have been developed to assess anabolic and androgenic activities. These models, often derived using multi-linear regression, incorporate quantum and physicochemical molecular descriptors selected through genetic algorithms researchgate.netresearchgate.net. Key molecular descriptors that influence the biological process include the shape of the molecules, their hydrophobicity, and electronic properties researchgate.netresearchgate.net. For instance, a QSAR model for the anabolic/androgenic ratio predicted that 2-cyano-17-α-methyl-17-β-acetoxy-5α-androst-2-ene is a highly potent anabolic steroid, while 17alpha-methyl-2beta,17beta-dihydroxy-5alpha-androstane is less potent within its series researchgate.netnih.gov.

QSAR studies have also been applied to androstane (B1237026) derivatives acting as 5α-reductase inhibitors. A statistically validated two-dimensional QSAR model, developed using partial least squares analysis, correlated the human 5α-reductase inhibitory activity with descriptors of structurally related 3β-substituted esters of 17a-Aza, 17-oximino, and 17-oxo androstane derivatives actascientific.com. This model achieved statistical metrics such as an r² of 0.833, a q² of 0.671, an F-value of 37.498, and a predictive r² of 0.736, indicating its robust predictive ability actascientific.com. Descriptors in such models demonstrate both positive and negative correlations with 5α-reductase inhibitory activity, providing insights into the molecular features crucial for effective inhibition actascientific.com. Furthermore, QSAR models for testosterone and dihydrotestosterone analogues, which are structurally related to this compound, have shown good predictive abilities for anabolic (R² of 0.90) and androgenic (R² of 0.72) activities, highlighting the importance of lipophilicity and electronic properties nih.gov.

Protein Data Bank (PDB) Integration for Structural Analysis

The Protein Data Bank (PDB) is a global repository for 3D structural data of biological macromolecules, including proteins, nucleic acids, and complex assemblies. Integration with PDB data is critical for understanding the precise structural interactions of this compound and its derivatives with target proteins.

Several this compound compounds and their derivatives are documented within the PDB, providing atomic-level details of their conformations and binding modes. For example, 5ALPHA-ANDROSTAN-3,17-DIONE (C19 H28 O2) is found in PDB entries such as 4xo6 pdbj.orgebi.ac.uk. Another derivative, 5-ALPHA-ANDROSTANE-3-BETA,17BETA-DIOL (C19 H32 O2), is associated with PDB entry AOM pdbj.org.

Crucially, crystal structures of proteins in complex with this compound derivatives offer direct evidence of specific binding interactions. The N-terminal LG-domain of Sex Hormone-Binding Globulin (SHBG) has been crystallized in complex with this compound-3BETA,17ALPHA-DIOL (PDB ID: 1LHN) and this compound-3BETA,17BETA-DIOL (PDB ID: 1LHO) wwpdb.orgebi.ac.uk. These structures reveal how these steroid ligands bind to SHBG, influencing protein conformation and function ebi.ac.uk.

PDB entries also illustrate the involvement of this compound derivatives in enzymatic reactions. For instance, the enzyme Aldo-keto reductase family 1 member C1 (AKR1C1), with PDB ID 3nty, catalyzes the conversion of androsterone to 5-alpha-androstane-3,17-dione ebi.ac.uk. Such structural data from the PDB is invaluable for drug design and understanding the molecular basis of steroid-protein recognition.

Constitutive Androstane Receptor Car and 5alpha Androstane Metabolite Signaling

CAR as a Nuclear Receptor in Endogenous Metabolism

The Constitutive Androstane (B1237026) Receptor (CAR), encoded by the NR1I3 gene, is a member of the nuclear receptor superfamily that functions as a crucial sensor for both endogenous and foreign substances. wikipedia.org Initially recognized for its role in detoxifying xenobiotics, it is now evident that CAR also plays a significant part in regulating various endogenous metabolic pathways, including those involving energy and cell growth. nih.gov This receptor is predominantly expressed in the liver, a central organ for metabolism. nih.govresearchgate.net

Unlike typical nuclear receptors that are activated by ligand binding, CAR is constitutively active in the absence of a ligand. wikipedia.org Its activity is modulated by both agonists and inverse agonists. wikipedia.org CAR can influence gene expression by binding to specific DNA sequences known as response elements, either as a monomer or as a heterodimer with the retinoid X receptor (RXR). wikipedia.org This binding can either activate or repress the transcription of target genes, highlighting CAR's versatile role in maintaining metabolic homeostasis. wikipedia.org Recent research has expanded the recognized functions of CAR to include the regulation of glucose and lipid metabolism, hepatocyte communication, and cellular proliferation and toxicity. nih.gov

Regulation of Xenobiotic and Endobiotic Metabolism by CAR

CAR is a master regulator of both xenobiotic and endobiotic metabolism, primarily in the liver. wikipedia.orgnih.gov It governs the expression of a wide array of genes responsible for the detoxification and elimination of foreign substances (xenobiotics) and endogenous molecules (endobiotics). wikipedia.orgnih.gov

Xenobiotic Metabolism: CAR activation leads to the upregulation of genes encoding Phase I and Phase II drug-metabolizing enzymes and transporters. nih.govnih.govnih.gov This includes:

Phase I Enzymes: Primarily cytochrome P450 (CYP) enzymes such as CYP2B, CYP2C, and CYP3A families. nih.govoup.com These enzymes are responsible for metabolizing a significant percentage of prescription drugs. nih.gov

Phase II Enzymes: These include UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione-S-transferases (GSTs). nih.govmdpi.com

Transporters: CAR also regulates transporters like the multidrug resistance-associated proteins (MRPs). oup.commdpi.com

This coordinated induction of metabolizing enzymes and transporters facilitates the detoxification and excretion of a broad range of xenobiotics, including pharmaceuticals and environmental pollutants. nih.govnih.gov

Endobiotic Metabolism: CAR also plays a critical role in the metabolism of endogenous compounds. nih.gov For instance, it is involved in the clearance of bilirubin, a breakdown product of heme, by inducing the expression of the UGT1A1 enzyme and transporters like MRP2. mdpi.com Additionally, CAR participates in the metabolism and elimination of bile acids by upregulating the expression of relevant enzymes and transporters. mdpi.com

CAR's Role in Hepatic Metabolic Regulation (e.g., Glucose, Lipid Metabolism)

Beyond its role in detoxification, CAR is a significant regulator of hepatic energy metabolism, influencing both glucose and lipid homeostasis. jst.go.jpnih.gov

Glucose Metabolism: Activation of CAR has been shown to improve glucose homeostasis. nih.gov It can suppress hepatic glucose production (gluconeogenesis) by inhibiting the expression of key gluconeogenic enzymes like phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). nih.govnih.govpnas.org This is achieved through interactions with and suppression of transcription factors such as FoxO1 and HNF4α. jst.go.jpresearchgate.net Furthermore, CAR activation can stimulate glucose uptake and utilization in the liver. pnas.org

Lipid Metabolism: CAR's influence on lipid metabolism is multifaceted. Its activation can lead to an improvement in fatty liver by inhibiting hepatic lipogenesis (the synthesis of fatty acids) and inducing β-oxidation (the breakdown of fatty acids). pnas.org CAR can suppress the expression of lipogenic genes, in part by affecting the SREBP-1c pathway. pnas.orgresearchgate.net There is also evidence that CAR activation can decrease hepatic cholesterol levels by promoting its conversion to bile acids. nih.gov

The table below summarizes the key effects of CAR activation on hepatic metabolism.

| Metabolic Pathway | Effect of CAR Activation | Key Target Genes/Proteins |

| Glucose Metabolism | ||

| Gluconeogenesis | Suppression | PEPCK, G6Pase |

| Glucose Uptake | Stimulation | Hexokinase |

| Lipid Metabolism | ||

| Lipogenesis | Inhibition | SREBP-1c |

| β-oxidation | Induction | CPT1 (decreased expression) |

| Cholesterol Metabolism | Enhanced conversion to bile acids | SULT2B1b |

Investigative Studies of CAR in Cellular Proliferation and Stress Responses

Research has uncovered the involvement of CAR in fundamental cellular processes such as proliferation and responses to stress.

Cellular Proliferation: Microarray analyses have revealed that CAR activation influences the expression of genes involved in hepatocyte proliferation. nih.gov This suggests a role for CAR in liver growth and regeneration.

Stress Responses: CAR is implicated in cellular stress responses, notably oxidative stress. Studies have shown a strong link between the activation of CAR and the activation of the transcription factor Nrf2, a key regulator of the antioxidant response. nih.govoup.com This suggests that CAR may help protect cells from oxidative damage by upregulating antioxidant defenses. nih.gov The activation of CAR itself can be induced by cellular stress conditions such as fasting and caloric restriction. mdpi.com In Caco-2 cells, prolonged exposure to hydrogen peroxide, an inducer of oxidative stress, led to an increase in the level of CAR. nih.gov

Future Directions and Emerging Avenues in 5alpha Androstane Research

Elucidation of Novel Metabolic Enzymes and Pathways

The metabolism of 5alpha-androstane involves a complex enzymatic network, and ongoing research aims to identify novel enzymes and delineate previously uncharacterized metabolic pathways. For instance, 5alpha-reductase (SRD5A) enzymes are well-known for converting testosterone (B1683101) into 5alpha-dihydrotestosterone (5alphaDHT), but they also act on other steroids, including androgen precursors and cortisol. frontiersin.org While SRD5A1 and SRD5A2 are extensively studied, the existence and roles of other isoforms or less characterized reductases involved in this compound metabolism remain areas of active investigation. frontiersin.orgmdpi.com

Furthermore, enzymes like 3alpha-hydroxysteroid dehydrogenase (3alpha-HSD) and 3beta-hydroxysteroid dehydrogenase (3beta-HSD), along with 17beta-hydroxysteroid dehydrogenase (17beta-HSD), are crucial in the conversion of dihydrotestosterone (B1667394) (DHT) to metabolites like This compound-3alpha,17beta-diol (B1664111) (3alpha-diol) and this compound-3beta,17beta-diol (3beta-diol). oup.comnih.gov The precise selectivity and interplay of these enzymes across different tissues and physiological states, particularly in the context of novel this compound derivatives, warrant further exploration. Advanced techniques such as proteomics, metabolomics, and genomic screens are instrumental in discovering these enzymes and mapping their associated pathways.

Advanced Structural and Functional Characterization of this compound Modulators

Understanding the structural and functional interactions of this compound and its derivatives with their biological targets is critical for deciphering their mechanisms of action. This includes detailed characterization of how these compounds bind to steroid hormone receptors, such as the androgen receptor (AR) and estrogen receptor beta (ERbeta), and various steroid-metabolizing enzymes. oup.comnih.gov

High-resolution structural biology techniques, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryo-electron microscopy (cryo-EM), are increasingly being employed to elucidate the binding pockets and conformational changes induced upon ligand binding. For example, studies have investigated the structural importance of specific chains on 5alpha-dihydrotestosterone-derived molecules for their binding affinity and agonistic/antagonistic properties with the human AR. researchgate.net The introduction of certain substituents, like a 16-methyl group into this compound molecules, has been shown to substantially decrease binding affinity to the androgen receptor, with 16alpha-methyl derivatives binding more weakly than 16beta-methyl isomers. nih.gov

Functional assays are simultaneously developed to assess the downstream effects of these interactions, including gene transcription, enzyme activity modulation, and cellular responses. Research also focuses on developing novel modulators (e.g., agonists, antagonists, enzyme inhibitors) with enhanced specificity and potency, and characterizing their unique interaction profiles.

Development of Highly Specific Research Probes and Pharmacological Tools

The advancement of this compound research relies heavily on the availability of highly specific research probes and pharmacological tools. This includes the synthesis of radiolabeled or fluorescent analogs of this compound and its metabolites to precisely track their distribution, metabolism, and interaction with cellular components in vitro and in vivo. researchgate.net

Furthermore, the development of selective inhibitors or activators for specific enzymes involved in this compound metabolism, such as 5alpha-reductase isoforms or hydroxysteroid dehydrogenases, is a key area. For instance, azasteroid compounds are known as specific inhibitors of steroid Type II 5alpha-reductase. google.com These tools are invaluable for dissecting the precise biological roles of this compound and its derivatives in complex biological systems, allowing for targeted manipulation of specific pathways. Synthetic steroid compounds, like 2alpha,3alpha-(Difluoromethylene)-5alpha-androstan-17beta-ol, acetate, are being explored as probes for studying steroid hormone action, metabolism, and regulation due to their unique structural features. ontosight.ai

Exploration of Inter-Pathway Cross-talk and Systems Biology Approaches

A significant future direction involves understanding how this compound metabolism and action intersect with other biochemical pathways and signaling networks. This "cross-talk" can occur at various levels, including shared enzymatic machinery, receptor interactions, and downstream signaling cascades. For example, the androgen receptor (AR) has been shown to cross-talk with growth factor signaling pathways, resulting in modulated AR transactivation. bioscientifica.com Similarly, this compound-3beta,17beta-diol (3beta-diol), a metabolite of DHT, can bind to and activate estrogen receptor beta (ERbeta), suggesting an intricate interplay between androgen and estrogen pathways. oup.comnih.govnih.govnih.gov

Biomarker Discovery and Validation for Metabolic Processes